molecular formula C16H14NOS+ B280620 2-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone

2-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone

Cat. No.: B280620
M. Wt: 268.4 g/mol
InChI Key: MCRKCSZTYLJZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone, also known as Methylene Blue (MB), is a synthetic compound that has been used in scientific research for over a century. MB is a heterocyclic aromatic compound with a molecular formula of C16H18N3SCl. It is a blue dye that has been used in a variety of applications, including staining biological tissues, treating methemoglobinemia, and as a potential treatment for neurodegenerative diseases.

Mechanism of Action

MB has a unique mechanism of action, which involves its ability to act as an electron acceptor and donor. It can donate electrons to molecules that have been oxidized, such as cytochrome c oxidase in the electron transport chain, and can also accept electrons from molecules that have been reduced, such as NADH. This ability to donate and accept electrons allows MB to play a role in cellular respiration and energy production.
Biochemical and Physiological Effects
MB has a number of biochemical and physiological effects, including its ability to inhibit nitric oxide synthase, reduce oxidative stress, and increase mitochondrial function. It has also been shown to have anti-inflammatory effects and may be a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MB in lab experiments is its versatility. It can be used in a variety of applications, including staining biological tissues, treating methemoglobinemia, and as a potential treatment for neurodegenerative diseases and cancer. However, one of the limitations of using MB is its potential toxicity at high doses. Careful consideration should be taken when using MB in lab experiments to ensure that the appropriate safety measures are in place.

Future Directions

There are a number of potential future directions for research involving MB. One area of interest is the use of MB as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the use of MB as a potential treatment for various types of cancer. Additionally, there is interest in exploring the potential use of MB in the treatment of inflammatory diseases and as a potential therapy for mitochondrial dysfunction. Further research is needed to fully understand the potential applications of MB in these areas.

Synthesis Methods

MB can be synthesized through a variety of methods, including the reduction of N,N-dimethyl-4-nitroaniline with zinc and hydrochloric acid, or by the oxidation of 3,7-diaminophenothiazin-5-ium chloride with hydrogen peroxide. The latter method is the most commonly used, as it produces a higher yield of MB.

Scientific Research Applications

MB has been extensively used in scientific research, particularly in the fields of neuroscience and cancer research. In neuroscience, MB has been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MB has been shown to have antitumor effects and may be a potential treatment for various types of cancer.

Properties

Molecular Formula

C16H14NOS+

Molecular Weight

268.4 g/mol

IUPAC Name

2-(2-methyl-1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone

InChI

InChI=1S/C16H14NOS/c1-12-17(14-9-5-6-10-16(14)19-12)11-15(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3/q+1

InChI Key

MCRKCSZTYLJZNG-UHFFFAOYSA-N

SMILES

CC1=[N+](C2=CC=CC=C2S1)CC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=[N+](C2=CC=CC=C2S1)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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